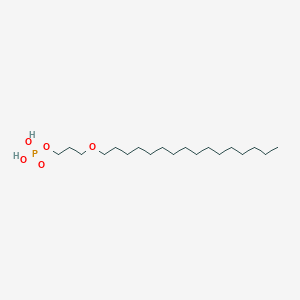![molecular formula C6H6N4O B13124771 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material sciences, and as corrosion inhibitors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. . This reaction involves the use of azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Wirkmechanismus
The mechanism of action of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Shares the triazole ring structure but lacks the amino and hydroxyl groups.
1,2,4-Triazole: Another triazole isomer with different positioning of nitrogen atoms.
Benzimidazole: Similar heterocyclic compound with a fused benzene and imidazole ring.
Uniqueness
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is unique due to the presence of both amino and hydroxyl groups on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
4-amino-2H-benzotriazol-5-ol |
InChI |
InChI=1S/C6H6N4O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,7H2,(H,8,9,10) |
InChI-Schlüssel |
CMOPZQRVDYLJMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNN=C2C(=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)



![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)









